molecular formula C8H11NO4S2 B12432074 Erdosteine-13C4

Erdosteine-13C4

Cat. No.: B12432074
M. Wt: 253.3 g/mol
InChI Key: QGFORSXNKQLDNO-HNZXROKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Erdosteine-13C4 is a stable isotope-labeled version of Erdosteine, a compound known for its mucolytic, anti-inflammatory, and antioxidant properties. The labeling with carbon-13 isotopes makes it particularly useful in research applications, allowing for precise tracking and quantification in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erdosteine-13C4 involves the incorporation of carbon-13 isotopes into the Erdosteine molecule. This process typically starts with the synthesis of carbon-13 labeled precursors, which are then used in the multi-step synthesis of Erdosteine. The reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the incorporation of the isotopes without altering the chemical structure of Erdosteine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their consistent incorporation. Quality control measures are stringent to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions: Erdosteine-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the carbon-13 labeling .

Scientific Research Applications

Erdosteine-13C4 has a wide range of applications in scientific research:

Mechanism of Action

Erdosteine-13C4 exerts its effects through several mechanisms:

    Mucolytic Action: It breaks down mucus by cleaving disulfide bonds in mucoproteins, reducing mucus viscosity.

    Anti-inflammatory Action: Inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines.

    Antioxidant Action: Scavenges reactive oxygen species, protecting cells from oxidative damage

Comparison with Similar Compounds

Uniqueness of Erdosteine-13C4: this compound is unique due to its isotopic labeling, which allows for precise tracking in research applications. This feature makes it invaluable in studies requiring detailed analysis of metabolic pathways and interactions .

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-[2-oxo-2-[(2-oxothiolan-3-yl)amino](1,2-13C2)ethyl]sulfanylacetic acid

InChI

InChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)/i3+1,4+1,6+1,7+1

InChI Key

QGFORSXNKQLDNO-HNZXROKESA-N

Isomeric SMILES

C1CSC(=O)C1N[13C](=O)[13CH2]S[13CH2][13C](=O)O

Canonical SMILES

C1CSC(=O)C1NC(=O)CSCC(=O)O

Origin of Product

United States

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